Hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with the molecular formula C21H27NO4 and a molecular weight of 357.44338 . This compound is characterized by its unique structure, which includes a hexyl group, a cyclohexyl ring, and a dioxo-isoindolinecarboxylate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of hexyl bromide with 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or thiols can replace the hexyl group, forming amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dioxo-isoindolinecarboxylate moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
Hexyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide: This compound has an amide group instead of an ester group, which can lead to different chemical reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the hexyl or cyclohexyl groups can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27NO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
hexyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-2-3-4-8-13-26-21(25)15-11-12-17-18(14-15)20(24)22(19(17)23)16-9-6-5-7-10-16/h11-12,14,16H,2-10,13H2,1H3 |
InChI Key |
YBQGFWAGUNKGCS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.